Emetine dihydrochloride hydrate
Overview
Description
Emetine dihydrochloride hydrate is a protein synthesis inhibitor . It is an alkaloid derived from ipecac root . It irreversibly blocks protein synthesis by inhibiting the movement of the ribosome along the mRNA . It induces hypotension by blocking adrenoreceptors and inhibits DNA replication in the early S phase . It has been found to inhibit endemic human coronaviruses and MERS-CoV in cell culture and cell entry assays .
Molecular Structure Analysis
Emetine dihydrochloride hydrate has a molecular formula of C29H44Cl2N2O5 . Its average mass is 571.576 Da and its monoisotopic mass is 570.262756 Da .Chemical Reactions Analysis
Emetine dihydrochloride hydrate inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit and inhibiting translocation . When emetine is added to a suspension of HeLa cells or reticulocytes, polyribosomes increase and single ribosomes decrease .Physical And Chemical Properties Analysis
Emetine dihydrochloride hydrate has a molecular weight of 553.6 g/mol . It is soluble in water to 100 mM .Scientific Research Applications
Anti-Malarial Drug Discovery : Emetine dihydrochloride hydrate has shown potent inhibitory properties against the multidrug-resistant K1 strain of Plasmodium falciparum, a parasite responsible for malaria. This drug has been considered for repositioning as a novel stand-alone anti-malarial option or as a combinatorial partner with other anti-malarial drugs (Matthews et al., 2013).
Spectrofluorimetric Determination : Emetine dihydrochloride hydrate can be determined using flow-injection spectrofluorimetric methods, which aids in its detection in various samples. This method involves photoderivatization in the presence of barium peroxide (Benito et al., 1993).
Research on Emetic Effects : Emetine dihydrochloride hydrate has been used in studies to understand emetic effects, particularly in animal models. For instance, its effect was tested on Weddell seals as part of a study to obtain stomach contents for dietary studies (Bornemann et al., 1997).
Experimental Model in Emesis Research : In research involving Suncus murinus, an animal model, emetine dihydrochloride was used to study the effects of various emetic and antiemetic drugs. This research contributes to a better understanding of emesis, or vomiting, in response to various substances (Ueno et al., 1987).
Antiviral Efficacy Against SARS-CoV-2 : Emetine has demonstrated in vitro efficacy against SARS-CoV-2, suggesting its potential as a treatment option for COVID-19. It interferes with the interaction of viral mRNA with eukaryotic translation initiation factor 4E (eIF4E), which is crucial for viral protein synthesis (Kumar et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4.2ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;1H2/t18-,21-,24+,25-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPMTAWOCEKKM-VXMYZLRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Emetine dihydrochloride hydrate | |
CAS RN |
7083-71-8, 313222-95-6 | |
Record name | Emetan, 6',7',10,11-tetramethoxy-, dihydrochloride, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007083718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Emetine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7083-71-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMETAN, 6',7',10,11-TETRAMETHOXY-, DIHYDROCHLORIDE, HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99K15P31AB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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